![molecular formula C9H8BrF3O B3085407 1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene CAS No. 115519-20-5](/img/structure/B3085407.png)
1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene
Overview
Description
1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene (1-BE-4-TFMB) is an organic compound of the aryl halide family. It is a colorless liquid with a pungent odor and high solubility in organic solvents. It is primarily used as a reagent in organic synthesis, and has been extensively studied for its various applications in the laboratory.
Scientific Research Applications
Aryne Route to Naphthalenes
Research by Schlosser & Castagnetti (2001) explores the generation of phenyllithium intermediates from various (trifluoromethoxy)benzene derivatives, including 1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene. They demonstrate the formation of arynes, which can undergo further reactions to produce naphthalenes, indicating its utility in complex organic synthesis (Schlosser & Castagnetti, 2001).
Versatile Intermediates in Organofluorine Compounds
The study by Castagnetti & Schlosser (2001) elaborates on the use of (trifluoromethoxy)phenyllithiums, derived from (trifluoromethoxy)benzene and its bromo precursors, in synthesizing a variety of new organofluorine compounds. This highlights its application in generating structurally diverse fluorine-containing molecules (Castagnetti & Schlosser, 2001).
Radical Addition Reactions in Aqueous Media
Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto (2001) conducted a study on bromine atom-transfer radical addition using ethyl bromoacetate and 1-octene, revealing insights into the solvent effect on radical addition reactions. This research provides a perspective on the behavior of bromo compounds, like this compound, in different solvents (Yorimitsu et al., 2001).
Halogenation and Stability Studies
Herkes (1977) investigated the controlled chlorination of trifluoromethoxybenzene, yielding various halogenated derivatives. This study is relevant as it sheds light on the halogenation process and the stability of halogenated compounds similar to this compound (Herkes, 1977).
Kinetics of Bromoethyl Compounds
Chuchani & Martín (1990) researched the elimination kinetics of (2-bromoethyl)benzene, providing insights into the behavior of bromoethyl compounds under various conditions. This research can help understand the reactivity and stability of similar bromoethyl derivatives (Chuchani & Martín, 1990).
properties
IUPAC Name |
1-(2-bromoethyl)-4-(trifluoromethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-6-5-7-1-3-8(4-2-7)14-9(11,12)13/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWCBPBZUARGEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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